molecular formula C19H15FN4O B2994076 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955850-90-5

6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2994076
CAS No.: 955850-90-5
M. Wt: 334.354
InChI Key: AUQCCYHEODSBBJ-UHFFFAOYSA-N
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Description

6-Benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS: 941973-12-2) is a pyrazolo-pyridazinone derivative characterized by a fused heterocyclic core. Its structure includes a pyrazole ring fused to a pyridazinone moiety, with substituents at the 1-, 4-, and 6-positions: a 4-fluorophenyl group, a methyl group, and a 4-fluorobenzyl group, respectively. The dual fluorine atoms on the benzyl and phenyl groups enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

6-benzyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-9-7-15(20)8-10-16)18(17)19(25)23(22-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQCCYHEODSBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article delves into its biological activity, examining its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C₁₉H₁₅FN₄O
  • Molecular Weight : 334.3 g/mol
  • CAS Number : 955850-90-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammatory responses. It has been shown to inhibit key signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune response and cell survival.

Biological Activity Overview

Recent studies have highlighted the compound's activity against various cancer cell lines and its potential as an anti-inflammatory agent. Below are some key findings:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • The compound demonstrated significant growth inhibition in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values reported in the low micromolar range.
    • A study indicated that it effectively reduced cell viability in leukemia cells under hypoxic conditions, which are often resistant to conventional therapies .
  • Mechanistic Insights :
    • It was found to inhibit p65 phosphorylation in the NF-κB signaling pathway, leading to reduced transcriptional activity associated with tumor growth and survival .
    • Molecular docking studies suggest that it binds effectively to the active sites of target proteins involved in tumorigenesis, indicating a strong potential for development as an anticancer agent .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyCell LineIC₅₀ (μM)Mechanism
MCF-70.15Inhibition of NF-κB
HCT-1160.20Cell cycle arrest
Leukemia Cells0.10–0.23p65 phosphorylation inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one are highlighted through comparisons with analogs (Table 1). Key differences lie in substituent groups, heterocyclic cores, and reported synthetic yields or bioactivities.

Table 1: Structural and Functional Comparison of Pyrazolo-Pyridazinone Derivatives

Compound Name (CAS) Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target compound (941973-12-2) R1=4-Fluorophenyl, R2=4-Fluorobenzyl C20H15F2N4O 362.36 High lipophilicity; potential PDE4 inhibition inferred from structural analogs
1-(3-Chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-... (CAS N/A) R1=3-Chlorophenyl, R2=2-Fluorobenzyl C20H15ClFN4O 380.81 Chlorine substitution may alter electronic properties and receptor interactions
1-(tert-Butyl)-6-(4-fluorobenzyl)-4-methyl-... (1171762-64-3) R1=tert-Butyl, R2=4-Fluorobenzyl C17H19FN4O 314.36 tert-Butyl group increases steric bulk, potentially reducing metabolic degradation
1-(3,4-Dimethylphenyl)-6-(2-fluorobenzyl)-... (941973-59-7) R1=3,4-Dimethylphenyl, R2=2-Fluorobenzyl C21H19FN4O 362.40 Methyl groups may enhance metabolic stability and solubility
3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS N/A) Isoxazole core (non-pyrazole) C12H9N3O2 227.22 Isoxazole oxygen influences electron distribution; PDE4 inhibitor intermediate

Key Observations

Substituent Effects: Fluorine Substitution: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups increase lipophilicity and metabolic stability compared to non-fluorinated derivatives . Chlorine vs. Steric Effects: The tert-butyl group in CAS 1171762-64-3 introduces steric hindrance, which could reduce enzymatic degradation but may also limit target engagement .

Heterocyclic Core Variations: Pyrazolo-pyridazinones (e.g., target compound) differ from isoxazolo-pyridazinones () in electronic properties. The pyrazole’s nitrogen-rich core may enhance hydrogen bonding with biological targets, whereas the isoxazole’s oxygen atom could modulate solubility .

Synthetic Challenges: Cyclization reactions for pyrazolo-pyridazinones are sensitive to propargylic proton acidity, as seen in , where lower acidity in certain analogs (e.g., 1b and 4b) led to failed cyclization . Improved yields (e.g., 65% for 7c in ) highlight the role of optimized reaction conditions, such as aqueous KOH in dioxane .

The 4-methyl group in the target compound may further enhance selectivity for enzymatic targets.

Q & A

Q. What are the recommended synthetic strategies for 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazines and β-diketones or their equivalents. For pyrazolo-pyridazine derivatives, a multi-step approach is advised:

Precursor Preparation : Start with 4-fluorophenylhydrazine and a substituted pyridazinone.

Cyclization : Use microwave-assisted synthesis or reflux conditions with catalysts like acetic acid or DMF-DMA (dimethylformamide dimethyl acetal) to promote heterocycle formation .

Functionalization : Introduce the benzyl group via nucleophilic substitution or palladium-catalyzed coupling.
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structure via 1^1H/13^13C NMR and HRMS .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :
  • Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm). Buffer solutions (e.g., ammonium acetate, pH 6.5) improve peak resolution for polar impurities .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS. Hydrolytic stability can be assessed at varying pH (1–13) to identify labile functional groups (e.g., benzyl ethers) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be systematically addressed?

  • Methodological Answer :
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) to validate assay conditions.
  • Orthogonal Assays : Compare results across multiple platforms (e.g., cell-based vs. cell-free assays) to rule out off-target effects.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Structural Confirmation : Re-synthesize batches and verify activity consistency to exclude synthetic variability .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :
  • Physicochemical Properties : Calculate logP (lipophilicity) and pKa using software like ACD/Labs or EPI Suite. These parameters inform biodegradation and bioaccumulation potential .
  • Degradation Pathways : Apply density functional theory (DFT) to model hydrolysis or photolysis mechanisms. Validate predictions with laboratory studies (e.g., UV irradiation in aqueous solutions) .

Q. How can structure-activity relationship (SAR) studies be optimized for pyrazolo-pyridazine derivatives?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzyl, 4-fluorophenyl, and methyl groups. For example, replace the benzyl with heteroaromatic groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the pyridazine ring with pyrimidine or triazole moieties and compare activity profiles .
  • Data Integration : Use cheminformatics tools (e.g., MOE, Schrodinger) to correlate structural descriptors (e.g., Hammett constants) with activity .

Key Considerations for Experimental Design

  • Biological Assays : Use randomized block designs with split-plot arrangements to account for variables like cell passage number or reagent batches .
  • Environmental Impact Studies : Follow long-term protocols (e.g., 2005–2011 INCHEMBIOL Project) to assess abiotic/biotic transformations across ecosystems .

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